
7-Bromo-1H-indole-2-carboxylic acid
Overview
Description
7-Bromo-1H-indole-2-carboxylic acid (CAS: 16732-71-1) is a brominated indole derivative with the molecular formula C₉H₆BrNO₂ . The compound features a bromine atom at the 7-position of the indole ring and a carboxylic acid group at the 2-position. Its molecular weight is 240.06 g/mol. This structure renders it a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors, antimicrobial agents, and other bioactive molecules. The carboxylic acid moiety enhances its reactivity, enabling conjugation or salt formation, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indole-2-carboxylic acid typically involves the cyclization of 2-bromophenylhydrazine with ethyl pyruvate. This reaction is carried out under acidic conditions to facilitate the formation of the indole ring . Another method involves the bromination of indole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole quinones.
Reduction Products: Dihydroindoles.
Scientific Research Applications
7-Bromo-1H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in binding to biological receptors and enzymes. The compound can inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 7-bromo-1H-indole-2-carboxylic acid and its analogs:
Key Insights:
Halogenation Effects :
- Bromine at C7 is conserved across analogs, enabling consistent cross-coupling utility.
- Additional halogens (e.g., Cl at C4 or C5) enhance electrophilicity but may increase toxicity risks .
- The trifluoromethyl group (CF₃) in 2060061-49-4 significantly boosts lipophilicity (logP ~2.8 estimated), improving blood-brain barrier penetration .
Functional Group Modifications: Ester derivatives (e.g., 16732-69-7) exhibit higher logP values (~3.5) compared to the carboxylic acid (logP ~1.2), enhancing membrane permeability but requiring hydrolysis for activation .
Synthetic Applications :
- The parent compound’s carboxylic acid group allows direct conjugation to amines or alcohols, whereas esters require deprotection steps .
- Dual-halogenated analogs (e.g., 1388061-21-9 ) are valuable in synthesizing polyfunctionalized indoles for high-throughput screening .
Safety Profiles :
- Compounds with free carboxylic acids (e.g., 16732-71-1 ) may pose irritation risks (H315, H319), while esters like 16732-69-7 are generally safer but require metabolic activation .
Biological Activity
7-Bromo-1H-indole-2-carboxylic acid (CAS Number: 16732-71-1) is a member of the indole family, which is renowned for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, characterized by a bromine atom at the 7th position and a carboxylic acid group at the 2nd position, enhances its reactivity and potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its antiviral, anticancer, and antimicrobial properties.
This compound exhibits a variety of chemical reactions, including nucleophilic substitutions and oxidation-reduction processes. Its mechanism of action is primarily linked to its ability to interact with various biological targets, leading to significant biochemical changes.
Key Mechanisms:
- Antiviral Activity : The compound has been reported to inhibit the strand transfer of HIV-1 integrase, a crucial enzyme in the viral replication process. Binding studies indicate that the indole core and carboxyl group effectively chelate Mg²⁺ ions within the active site of the integrase, disrupting its function .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including inhibition of key signaling molecules involved in cell proliferation .
- Antimicrobial Activity : Research indicates that this compound can reduce staphyloxanthin production in Staphylococcus aureus, which is essential for its virulence . This suggests potential applications as an antimicrobial agent against resistant strains.
Biological Activity Data
The following table summarizes various biological activities and their corresponding effects associated with this compound:
Case Studies
Recent studies provide insight into the efficacy and mechanisms underlying the biological activities of this compound:
- HIV Integrase Inhibition :
-
Antimicrobial Efficacy :
- In vitro testing revealed that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential for development as a novel antimicrobial agent .
-
Anticancer Properties :
- Preliminary investigations into its anticancer effects showed that certain derivatives could induce apoptosis in human cancer cell lines through modulation of apoptotic pathways, indicating promising therapeutic potential .
Q & A
Basic Research Questions
Q. What are the key physical/chemical properties of 7-Bromo-1H-indole-2-carboxylic acid, and how can researchers determine them experimentally?
- Methodological Approach :
- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods.
- Solubility : Perform titrations in solvents (e.g., water, DMSO, ethanol) with UV-Vis spectroscopy to monitor dissolution.
- Purity : Analyze via HPLC or GC-MS, referencing retention times against standards.
- Stability : Conduct accelerated stability studies under varying pH, temperature, and light conditions .
- Note : Existing data gaps for related indole derivatives suggest these properties must be empirically determined .
Q. What safety protocols are recommended for handling this compound?
- Personal Protection : Wear NIOSH/CEN-certified respirators (e.g., P95 filters), chemical-resistant gloves, and face shields .
- Engineering Controls : Use fume hoods for synthesis/purification steps.
- Waste Management : Segregate hazardous waste and consult professional disposal services to avoid environmental contamination .
- First Aid : Immediate eye rinsing with water and medical consultation for inhalation/ingestion .
Q. What are common synthetic routes for this compound?
- Core Strategy : Start with indole-2-carboxylic acid derivatives (e.g., ’s multi-step approach for analogous compounds).
- Bromination : Use electrophilic brominating agents (e.g., NBS) under controlled conditions.
- Example Procedure :
Step | Reagent/Condition | Purpose | Yield |
---|---|---|---|
1 | NBS, DMF, 0°C | Bromination | ~60% |
2 | Column chromatography (EtOAc/hexane) | Purification | 50% |
Advanced Research Questions
Q. How can synthesis of this compound be optimized for yield and purity?
- Catalytic Systems : Test CuI or Pd-based catalysts for regioselective bromination .
- Solvent Optimization : Compare polar aprotic solvents (DMF, PEG-400) for reaction efficiency .
- Workflow :
- Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane).
- Use FAB-HRMS or / NMR for structural validation .
Q. What strategies enable functionalization of the indole ring without disrupting bromo/carboxylic acid groups?
- Protective Groups : Temporarily protect the carboxylic acid with methyl esters during substitutions.
- Cross-Coupling : Utilize Suzuki-Miyaura reactions for aryl-aryl bond formation, leveraging the bromo group as a leaving site .
- Challenges : Avoid harsh conditions (e.g., strong bases) that may hydrolyze the carboxylic acid .
Q. How can contradictory data on reactivity/stability be resolved?
- Systematic Analysis :
- Replicate experiments under controlled variables (temperature, solvent, catalyst loading).
- Use PICO/FINER frameworks to isolate confounding factors (e.g., impurity interference) .
- Case Study : If decomposition occurs during storage, compare DSC profiles under inert vs. ambient atmospheres .
Q. What catalytic systems are suitable for cross-coupling reactions involving this compound?
- Pd-Based Catalysts : Effective for C-C bond formation (e.g., coupling with boronic acids).
- Cu-Catalyzed Click Chemistry : For azide-alkyne cycloadditions to attach triazole moieties .
- Key Consideration : Ensure compatibility with the electron-withdrawing carboxylic acid group .
Q. How can computational methods predict the compound’s behavior in novel reactions?
- DFT Calculations : Model reaction pathways for bromine displacement or carboxylate deprotonation.
- Solvent Effects : Simulate solvation free energy to guide solvent selection .
- Validation : Compare computational predictions with experimental NMR shifts (if fluorinated analogs are synthesized) .
Q. Methodological Tables
Table 1: Comparison of Purification Techniques
Method | Conditions | Pros | Cons |
---|---|---|---|
Column Chromatography | EtOAc/hexane (70:30) | High purity | Time-consuming |
Recrystallization | Ethanol/water mixture | Scalable | Limited solubility |
HPLC | C18 column, MeCN/HO gradient | Precision | High cost |
Table 2: Safety Equipment Recommendations
Equipment | Standard | Use Case |
---|---|---|
Respirator | NIOSH P95 | Particulate filtration |
Gloves | EN 374-1 | Solvent resistance |
Eye Protection | ANSI Z87.1 | Splash protection |
Properties
IUPAC Name |
7-bromo-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGMXVLKFBRKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341698 | |
Record name | 7-Bromo-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-71-1 | |
Record name | 7-Bromo-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16732-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromoindole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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